(2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid
Description
(2E)-3-{5-[4-(Aminosulfonyl)phenyl]-2-furyl}acrylic acid is a cinnamic acid derivative featuring a furyl-acrylic acid backbone substituted with a 4-(aminosulfonyl)phenyl group. Its molecular formula is C₁₃H₁₁NO₅S (molar mass: 293.3 g/mol) . The aminosulfonyl (-SO₂NH₂) group confers polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.
Properties
IUPAC Name |
(E)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5S/c14-20(17,18)11-5-1-9(2-6-11)12-7-3-10(19-12)4-8-13(15)16/h1-8H,(H,15,16)(H2,14,17,18)/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCUFFUYNUDDFT-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/C(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as the sulfurizing agent.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the furan ring reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Aminosulfonyl Substitution: The phenyl group is then functionalized with an aminosulfonyl group through a nucleophilic aromatic substitution reaction.
Formation of the Acrylic Acid Moiety: The final step involves the formation of the acrylic acid moiety through a Knoevenagel condensation reaction between the furan derivative and malonic acid in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sulfonamides, bases (e.g., sodium hydroxide, potassium carbonate)
Major Products Formed
Oxidation: Furanone derivatives
Reduction: Propionic acid derivatives
Substitution: Various sulfonamide derivatives
Scientific Research Applications
Medicinal Chemistry
(2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid is being investigated for its potential as an anti-inflammatory and antimicrobial agent . Its structural similarities to other biologically active compounds suggest it may interact with specific biological targets.
- Case Study : In a study examining various acrylic acid derivatives, this compound demonstrated significant inhibition of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.
Materials Science
The compound's furan ring and acrylic acid moiety make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs) . Its electronic properties can be tuned through chemical modifications.
- Data Table: Comparison of Electronic Properties
| Compound | Band Gap (eV) | Application Area |
|---|---|---|
| This compound | 2.1 | Organic Semiconductors |
| Similar Furan Derivatives | 1.8 - 2.5 | OLEDs |
Biological Studies
The aminosulfonyl group allows for the exploration of enzyme inhibition and protein interactions, which are crucial for understanding biochemical pathways.
- Case Study : Research on enzyme kinetics revealed that this compound effectively inhibited sulfonamide-sensitive enzymes, showcasing its potential as a lead compound for drug development targeting bacterial infections.
Similar Compounds
| Compound Name | Structure Feature | Activity |
|---|---|---|
| 2-(4-methylsulfonylphenyl)indole | Sulfonyl group | Antimicrobial |
| Thiophene derivatives | Thiophene ring | Organic electronics |
Uniqueness
The unique combination of a furan ring, phenyl group with an aminosulfonyl moiety, and an acrylic acid moiety provides a versatile scaffold for various chemical modifications and applications in medicinal chemistry and materials science.
Mechanism of Action
The mechanism of action of (2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Compounds :
Analysis :
- Halogenated Derivatives : Fluorine and chlorine increase lipophilicity and membrane permeability but may reduce solubility. The 2,4-difluorophenyl variant showed moderate sortase A inhibition (IC₅₀: 58–571 µM), while hydrogenation of the acrylic double bond abolished activity, highlighting the necessity of the (2E)-configuration .
- Trifluoromethyl Groups : Introduce steric hindrance and strong electron-withdrawing effects, which may interfere with target binding despite enhancing metabolic stability .
Thermodynamic Properties
Nitro-Substituted Analogues :
- 5-(Nitrophenyl)-2-furaldehyde oximes and 3-[5-(nitrophenyl)-2-furyl]acrylic acids were studied for sublimation enthalpies (ΔH°sub) and vapor pressures using the Knudsen effusion method .
- Key Finding: Nitro groups increase molecular rigidity and intermolecular interactions, leading to higher sublimation enthalpies compared to non-polar substituents. For example, ΔH°sub for 3-[5-(4-nitrophenyl)-2-furyl]acrylic acid (Compound F) was significantly higher than its ortho- and meta-substituted counterparts .
Implication: The aminosulfonyl group in the target compound may similarly elevate ΔH°sub due to polar interactions, impacting solid-state stability and formulation processes.
Tables :
Table 1. Structural Comparison of Key Analogues
| Compound | Substituent | Molar Mass (g/mol) | LogP* | Key Functional Group |
|---|---|---|---|---|
| Target | 4-(Aminosulfonyl)phenyl | 293.3 | ~1.5 (est.) | -SO₂NH₂ |
| 2,4-Difluorophenyl derivative | 2,4-F₂ | 250.2 | ~2.8 | -F |
| Trifluoromethylphenyl derivative | -CF₃ | 282.2 | ~3.5 | -CF₃ |
| Di(trifluoromethyl)phenyl derivative | -CF₃ (3,5-) | 350.2 | ~4.2 | -CF₃ |
*Estimated using fragment-based methods.
Biological Activity
(2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound is identified by the following chemical formula:
- Molecular Formula : C13H11NO5S
- Molecular Weight : 293.3 g/mol
This compound features a furan ring, an acrylic acid moiety, and an aminosulfonyl group, which contribute to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various microbial strains:
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 64 |
| Staphylococcus aureus | 128 |
| Escherichia coli | 64 - 128 |
Research indicates that the compound effectively inhibits the growth of yeast-like fungi and certain bacteria at concentrations as low as 64 µg/mL, making it a candidate for further investigation in antifungal and antibacterial applications .
The proposed mechanism of action involves the inhibition of essential microbial processes. The presence of the furan ring and the aminosulfonyl group enhances the compound's ability to interact with microbial cell membranes, leading to increased permeability and subsequent cell death. This interaction is crucial for its antimicrobial efficacy .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions. One effective method involves the hydroarylation of furan derivatives with aryl compounds under acidic conditions. The general procedure includes:
- Starting Materials : Furan derivatives and aryl sulfonamides.
- Reagents : Lewis acids (e.g., AlCl₃).
- Reaction Conditions : Stirring at room temperature followed by extraction with organic solvents.
This method yields high purity products suitable for biological testing .
Study on Antimicrobial Efficacy
A study conducted by Zhang et al. focused on the antimicrobial properties of various furan derivatives, including this compound. The results indicated that compounds with similar structures demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with MIC values suggesting effective concentrations for clinical applications .
Toxicological Assessment
Another critical aspect of biological activity is the evaluation of toxicity. Preliminary toxicological studies suggest that while the compound exhibits significant antimicrobial properties, it also requires thorough investigation regarding its safety profile in vivo. Future studies should focus on cytotoxicity assays to assess its suitability for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
